Introduction: A Core Building Block for Advanced Organic Electronics
Introduction: A Core Building Block for Advanced Organic Electronics
An In-Depth Technical Guide to 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene (DCzDBT)
For Researchers, Scientists, and Drug Development Professionals
2,8-Bis(9H-carbazol-9-yl)dibenzothiophene, commonly referred to by its synonym DCzDBT (CAS Number: 913738-04-2), is a high-performance organic semiconductor material that has garnered significant attention in the field of materials science. Its molecular architecture, which features two electron-donating carbazole moieties attached to a central dibenzothiophene core, imparts a unique combination of thermal stability and desirable electronic properties.[1]
This guide serves as a technical resource for researchers and scientists, providing a comprehensive overview of DCzDBT. We will delve into its fundamental properties, synthesis, characterization, and its primary application as a host material in Organic Light-Emitting Diodes (OLEDs), particularly for high-efficiency phosphorescent devices.
Physicochemical Properties at a Glance
The intrinsic properties of DCzDBT make it a robust candidate for use in vacuum-deposited organic electronic devices. Its high melting point and thermal stability are critical for ensuring device longevity and operational reliability.
| Property | Value | Source(s) |
| CAS Number | 913738-04-2 | |
| Synonyms | DCzDBT, 2,8-Di(9-carbazolyl)dibenzothiophene | [2] |
| Molecular Formula | C₃₆H₂₂N₂S | [3] |
| Molar Mass | 514.65 g/mol | [3] |
| Appearance | White to light-colored crystalline powder | |
| Melting Point | 301 °C | [2][3] |
| Purity | Typically >98.0% (via HPLC) | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and o-xylene | [4] |
| Storage | Sealed in a dry, room-temperature environment |
Molecular Structure and Rationale
The efficacy of DCzDBT stems from its deliberate molecular design. The two carbazole units are well-known for their excellent hole-transporting capabilities and high triplet energy, while the central dibenzothiophene core provides rigidity and contributes to the material's high thermal stability.[1][5] This combination creates a "bipolar" host material, capable of transporting both holes and electrons, which leads to a more balanced charge injection and recombination zone within an OLED, thereby enhancing device efficiency.[6]
Caption: Molecular structure of 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene (DCzDBT).
Synthesis and Purification
The synthesis of DCzDBT is typically achieved through a copper- or palladium-catalyzed C-N cross-coupling reaction, most commonly the Ullmann condensation.[7][8][9] This reaction forms the crucial bond between the nitrogen atom of the carbazole and the carbon atoms of the dibenzothiophene core.
Rationale for Ullmann Condensation
The Ullmann reaction is a classic and reliable method for forming aryl-nitrogen bonds.[7] It is particularly well-suited for coupling electron-rich heterocycles like carbazole with aryl halides. Modern variations of this reaction often employ ligands that allow for milder reaction conditions and higher yields compared to the traditional high-temperature copper-bronze method.[8][10]
Detailed Synthesis Protocol
The following protocol is a representative example for the synthesis of DCzDBT.
Reactants:
-
2,8-Dibromodibenzothiophene
-
9H-Carbazole (2.2 equivalents)
-
Copper(I) Iodide (CuI) (catalyst)
-
A suitable ligand (e.g., 1,10-Phenanthroline)
-
A base (e.g., Potassium Carbonate, K₂CO₃)
-
A high-boiling point solvent (e.g., 1,2-Dichlorobenzene or o-Xylene)
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2,8-dibromodibenzothiophene, 9H-carbazole, potassium carbonate, CuI, and the ligand.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to reflux (typically 140-180 °C, depending on the solvent) and stir vigorously for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like dichloromethane and filter through a pad of celite to remove the inorganic salts and catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified. The primary method is column chromatography on silica gel. This is often followed by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or, for high-purity electronic grade material, temperature-gradient sublimation.
Caption: General workflow for the synthesis and purification of DCzDBT.
Application in Phosphorescent OLEDs (PhOLEDs)
DCzDBT is primarily employed as a host material in the emissive layer (EML) of PhOLEDs. In this role, its function is to accept electrical charges (holes and electrons), form excited states (excitons), and efficiently transfer this energy to a phosphorescent guest molecule (a dopant), which then emits light.
Mechanism of Action:
-
Charge Injection: Holes are injected from the anode and transported through the hole-transport layer (HTL), while electrons are injected from thecathode and transported through the electron-transport layer (ETL).
-
Charge Transport: The bipolar nature of DCzDBT allows it to accept both holes (via the carbazole units) and electrons into the emissive layer.
-
Exciton Formation: Holes and electrons recombine on the DCzDBT host molecules to form excitons.
-
Energy Transfer: The energy of the host excitons is transferred to the guest phosphorescent dopant molecules via Förster or Dexter transfer mechanisms. For this to be efficient, the triplet energy of the host must be higher than that of the guest.
-
Light Emission: The excited dopant molecules relax to their ground state, emitting light of a specific color.
Fabrication Protocol for a Solution-Processed OLED
While DCzDBT is suitable for vacuum thermal evaporation, a solution-processed approach is also feasible for certain device architectures.
Materials:
-
ITO-coated glass substrate
-
PEDOT:PSS solution (for HTL)
-
DCzDBT and a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) dissolved in a solvent like chlorobenzene
-
Electron Transport Layer material (e.g., TPBi)
-
Lithium Fluoride (LiF) and Aluminum (Al) for the cathode
Step-by-Step Procedure:
-
Substrate Cleaning: Clean the ITO substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry it in an oven and treat with UV-Ozone.
-
HTL Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal on a hotplate.
-
Emissive Layer Deposition: In a nitrogen-filled glovebox, spin-coat the solution containing DCzDBT and the phosphorescent dopant onto the HTL. Anneal to remove the solvent.
-
ETL & Cathode Deposition: Transfer the substrate to a vacuum thermal evaporator. Deposit the ETL, followed by a thin layer of LiF, and finally a thicker layer of Al to form the cathode.
-
Encapsulation: Encapsulate the device to protect it from oxygen and moisture.
Caption: A typical multilayer OLED device architecture utilizing DCzDBT as a host material.
References
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Zhao, X., She, Y., Fang, K., & Li, G. (2019). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry. [Link]
-
Chakraborti, G., Paladhi, S., Mandal, T., & Dash, J. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry. [Link]
-
Banwell, M. G., et al. (2004). A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products. The Journal of Organic Chemistry. [Link]
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Ashton, B. W., & Suschitzky, H. (1957). The Graebe–Ullmann carbazole synthesis. Journal of the Chemical Society (Resumed). [Link]
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2,8-Bis(9H-carbazol-9-yl)dibenzothiophene>98.0%(HPLC)(N)1g. SciSupplies. [Link]
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2,7-bis(9,9-diethylfluoren-2-yl)-9-(2-ethylhexyl)carbazole as organic host material for OLED. ResearchGate. [Link]
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Novel Bipolar Hosts for Solution-processable Green Phosphorescent OLEDs Based on Tetrasubstituted Carbazole Derivatives. Chinese Journal of Luminescence. [Link]
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Towards the Bisbenzothienocarbazole Core: A Route of Sulfurated Carbazole Derivatives with Assorted Optoelectronic. UPCommons. [Link]
-
4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[2][10]oxadiazolo[3,4-d]pyridazine. MDPI. [Link]
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Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. [Link]
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Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers. [Link]
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